molecular formula C8H15NO3 B3166007 N-(3-Methylbutanoyl)alanine CAS No. 90580-58-8

N-(3-Methylbutanoyl)alanine

Cat. No. B3166007
CAS RN: 90580-58-8
M. Wt: 173.21 g/mol
InChI Key: OJPSNARFDYTAEN-UHFFFAOYSA-N
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Description

N-(3-Methylbutanoyl)alanine is a chemical compound with the CAS Number: 90580-58-8 and a molecular weight of 173.21 . Its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO3/c1-5(2)4-7(10)9-6(3)8(11)12/h5-6H,4H2,1-3H3,(H,9,10)(H,11,12) . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H15NO3 . It is sensitive and should be stored at room temperature .

Scientific Research Applications

1. Antibacterial Activity and Enzyme Resistance

Research on similar compounds, such as 3-Chloro-DL-alanine, has demonstrated applications in studying bacterial resistance mechanisms. Fusobacterium nucleatum and Porphyromonas gingivalis, bacteria associated with oral malodor, have shown resistance to certain antibacterial agents, highlighting the role of specific enzymes in bacterial survival mechanisms (Yoshimura et al., 2002).

2. Polymer Science and Material Engineering

Investigations into the properties of amino acid-based polymers and copolymers reveal their potential in applications like viscosity control in enhanced petroleum recovery and the development of responsive materials. These studies explore how amino acid derivatives contribute to the solubility, charge density, and dynamic behavior of polymers under various conditions (Ezell et al., 2007).

3. Protein Chemistry and Structural Biology

The synthesis and study of amino acid derivatives enable advancements in understanding protein structure and dynamics. For instance, alanine residues' specific labeling and observation techniques have been developed to study large protein complexes, offering insights into molecular structure and interactions at a level of detail previously unattainable (Sheppard et al., 2009).

4. Biotechnological Applications

The biotechnological synthesis of amino acids, including studies on β-alanine, illustrates the potential for microbial and enzymatic production pathways. This research is crucial for producing amino acids and their derivatives for pharmaceuticals, feed, food, and industrial chemicals, offering sustainable alternatives to chemical synthesis methods (Wang et al., 2021).

5. Analytical Chemistry and Chiral Separations

The development of methods for the enantiomeric separation of amino acids showcases the importance of such compounds in pharmaceuticals, where the optical purity can significantly impact drug efficacy and safety. Techniques utilizing immobilized proteins as stationary phases in chromatography have been applied for the resolution of N-aroyl d,l-amino acids, demonstrating the critical role of amino acid derivatives in analytical and preparative chemistry (Allenmark et al., 1983).

Safety and Hazards

N-(3-Methylbutanoyl)alanine is classified as an irritant . Safety data sheets recommend avoiding contact with skin and eyes, and not to breathe in the dust .

properties

IUPAC Name

2-(3-methylbutanoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(10)9-6(3)8(11)12/h5-6H,4H2,1-3H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPSNARFDYTAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60867535
Record name N-(3-Methylbutanoyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60867535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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